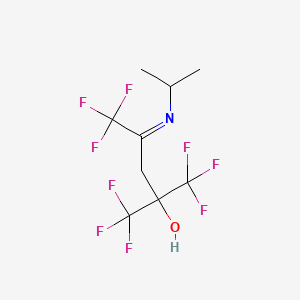
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple trifluoromethyl groups, which contribute to its high stability and reactivity. It finds applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the isopropylimino moiety. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in stabilizing the compound and enhancing its reactivity. The isopropylimino moiety may interact with biological molecules, leading to various effects.
Comparación Con Compuestos Similares
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL can be compared with other similar compounds, such as:
Benzene, 1,3-bis(trifluoromethyl)-: This compound also contains trifluoromethyl groups but lacks the isopropylimino moiety.
1,3-di(trifluoromethyl)benzene: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its combination of trifluoromethyl and isopropylimino groups, which confer distinct properties and reactivity.
Propiedades
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F9NO/c1-4(2)19-5(7(10,11)12)3-6(20,8(13,14)15)9(16,17)18/h4,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXRNZBFQRIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


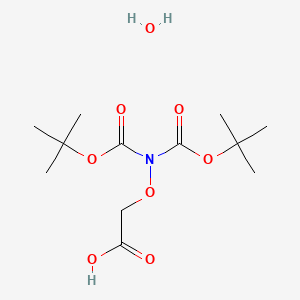


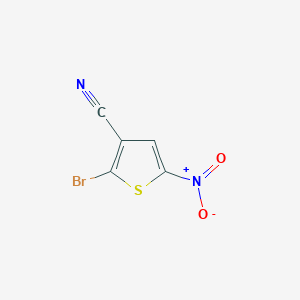
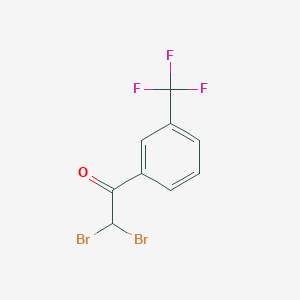

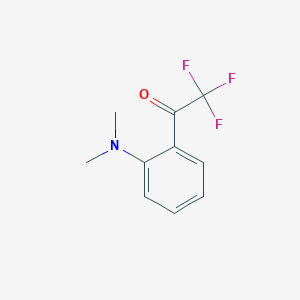
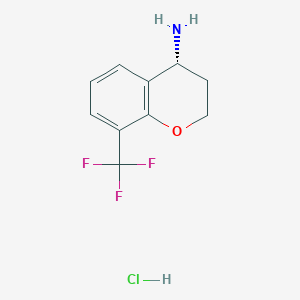
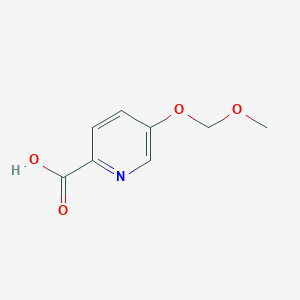
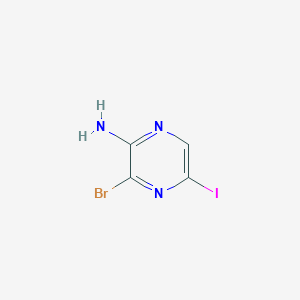
![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)
![10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6336624.png)
